Racemic Alpha-Methadol-D3 is a deuterated derivative of alpha-methadol, a compound related to methadone, which is primarily used in the treatment of opioid dependence and pain management. The deuteration of this compound allows for enhanced tracking in metabolic studies due to the unique properties of deuterium, which can be detected using various analytical techniques such as mass spectrometry.
Racemic Alpha-Methadol-D3 is classified under synthetic opioids, specifically as a part of the group of compounds known as methadone analogs. The compound's chemical structure is characterized by the presence of deuterium atoms, which are isotopes of hydrogen. This modification is crucial for its applications in scientific research, particularly in pharmacokinetics and metabolic studies.
The synthesis of Racemic Alpha-Methadol-D3 typically involves the reduction of Methadone Hydrochloride. This process incorporates deuterium gas or deuterated reagents to introduce deuterium atoms into the molecule. Key steps include:
Racemic Alpha-Methadol-D3 has a complex molecular structure that can be represented as follows:
The presence of three deuterium atoms modifies its physical properties slightly compared to its non-deuterated counterpart, affecting its behavior in biological systems and during analytical measurements.
Racemic Alpha-Methadol-D3 can undergo various chemical reactions, including:
The major products formed depend on the specific conditions used during these reactions.
Racemic Alpha-Methadol-D3 primarily exerts its effects through activation of the μ-opioid receptor, a type of G-protein-coupled receptor. Upon activation, this receptor inhibits the release of neurotransmitters involved in pain transmission. The incorporation of deuterium does not significantly alter this mechanism but allows for more precise tracking in experimental settings, enhancing our understanding of its pharmacokinetics and dynamics.
Racemic Alpha-Methadol-D3 exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research settings.
Racemic Alpha-Methadol-D3 has a wide range of applications across different scientific fields:
rac α-Methadol-d3 (CAS No. 1217842-77-7) is a trideuterated isotopologue of the synthetic opioid α-methadol, where three hydrogen atoms at the C-1 position of the heptane chain are replaced by deuterium (²H) atoms. Its molecular formula is C₂₁D₃H₂₆NO, with a molecular weight of 314.487 g/mol. The compound retains the core structural features of α-methadol: a diphenylheptane backbone with a dimethylamino group and a hydroxyl group at chiral centers C-6 and C-3, respectively. The racemic designation ("rac") indicates an equimolar mixture of (3R,6R) and (3S,6S) stereoisomers. The IUPAC name is (3R,6R)-1,1,1-trideuterio-6-(dimethylamino)-4,4-diphenylheptan-3-ol [2] [10].
Structural Characteristics:
Comparative Chemical Properties:
Property | rac α-Methadol-d3 | rac α-Methadol |
---|---|---|
Molecular Formula | C₂₁D₃H₂₆NO | C₂₁H₂₉NO |
Molecular Weight | 314.487 g/mol | 311.469 g/mol |
Deuterium Positions | C-1 methyl group | N/A |
Key Spectral Identifier | m/z +3 shift in MS | Baseline m/z |
Deuterated opioid development evolved from early metabolic tracer studies to targeted pharmacokinetic optimization:
Milestones in Deuterated Opioid Development:
Year | Compound | Significance |
---|---|---|
1961 | d₂-Tyramine | First deuterated bioactive molecule; studied for MAO inhibition |
1961 | d₃-Morphine | Early metabolic tracer for opioid disposition |
1980s | d₁-Fludalanine | First deuterated drug candidate; reduced toxicity |
2017 | Deutetrabenazine | First FDA-approved deuterated drug |
2020s | rac α-Methadol-d3 | Isotopologue for opioid metabolic research |
Deuterium labeling, exemplified by rac α-Methadol-d3, enables advanced pharmacological studies:
Detect reactive intermediates by stabilizing bonds adjacent to deuterated sites [3].
Analytical Advantages:
Tracing Studies: Combined with high-resolution MS, deuterium labels track drug distribution and metabolite formation in complex matrices (e.g., hair, blood). For example, rac α-Methadol-d3 enables precise quantification of α-methadol and metabolites in opioid metabolism studies [6].
Receptor Binding Investigations: While deuterium rarely alters receptor affinity, rac α-Methadol-d3 helps distinguish pharmacokinetic effects from pharmacodynamic changes. Studies confirm that its μ-opioid receptor binding (Ki ≈ 5–10 nM) mirrors non-deuterated α-methadol, validating its use in disposition studies [10].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2